MRS2802
Description
MRS2802 is a synthetic uridine-5′-diphospho (UDP) analog developed as a potent and selective agonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory and metabolic processes . Structurally, this compound is derived from modifications of the hexose moiety of UDP-glucose (UDPG), where the sugar group is replaced with non-carbohydrate substituents, such as alkyl or aryl groups . This structural alteration enhances selectivity for the P2Y14 receptor over other P2Y subtypes, particularly the P2Y6 receptor, which is also activated by UDP .
This compound exhibits an EC50 of approximately 50 nM at the human P2Y14 receptor, making it a valuable tool for studying P2Y14-mediated signaling pathways, such as inhibition of adenylyl cyclase and activation of ERK1/2 phosphorylation in differentiated HL-60 cells . Its synthesis involves coupling alkyl/aryl monophosphate analogues with uridine derivatives using reagents like dicyclohexylcarbodiimide (DCC) and cation-exchange resins .
Properties
CAS No. |
1047980-53-9 |
|---|---|
Molecular Formula |
C10H14F2N2O11P2 |
Molecular Weight |
438.17 |
IUPAC Name |
(((((2R,3R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)difluoromethyl)phosphonic acid |
InChI |
InChI=1S/C10H14F2N2O11P2/c11-10(12,26(19,20)21)27(22,23)24-3-4-6(16)7(17)8(25-4)14-2-1-5(15)13-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,22,23)(H,13,15,18)(H2,19,20,21)/t4-,6+,7+,8-/m1/s1 |
InChI Key |
JKJYHYKRGKKASI-YDKYIBAVSA-N |
SMILES |
FC(P(O)(OC[C@H]1O[C@@H](N(C(N2)=O)C=CC2=O)[C@@H](O)[C@H]1O)=O)(P(O)(O)=O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS2802; MRS 2802; MRS-2802; GTPL5909; GTPL-5909; GTPL 5909. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
The P2Y14 receptor is natively activated by UDP-glucose (UDPG) and UDP, but these endogenous ligands lack selectivity. MRS2802 and related synthetic analogs address this limitation through targeted structural modifications. Key compounds for comparison include:
| Compound | EC50 (P2Y14) | Selectivity (vs. P2Y6) | Key Structural Features |
|---|---|---|---|
| This compound | 50 nM | >200-fold selectivity | Uridine + aryl/alkyl monophosphate |
| UDP-Glucose | 80 nM | Low selectivity | Native hexose moiety attached to UDP |
| UDP | ~1 μM | Activates P2Y6 | Unmodified uridine diphosphate |
| MRS2907 | Not reported | Selective for P2Y14 | Structural analog of this compound (alkyl variant) |
| MRS2905 | Not reported | Selective for P2Y14 | Thio-modified UDP analog |
Selectivity and Potency
- This compound vs. UDP-Glucose: While UDPG is the endogenous ligand for P2Y14 (EC50 = 80 nM), it exhibits cross-reactivity with other receptors and is prone to enzymatic degradation. This compound, with an EC50 of 50 nM, demonstrates superior potency and stability due to its non-hydrolyzable aryl/alkyl modifications .
- This compound vs. UDP: UDP activates both P2Y14 (EC50 ~1 μM) and P2Y6 receptors, limiting its utility in selective studies.
- This compound vs. Structural differences may influence membrane permeability or receptor binding kinetics .
Mechanistic Insights
- cAMP Inhibition : this compound inhibits forskolin-stimulated cAMP accumulation in P2Y14-HEK293 cells with an EC50 of 50 nM, a response absent in P2Y6-expressing cells .
- ERK1/2 Signaling : Unlike UDP, this compound induces ERK1/2 phosphorylation only in differentiated HL-60 cells expressing P2Y14, confirming receptor-specific activity .
Advantages of this compound in Experimental Models
- Receptor Specificity : this compound’s lack of activity at P2Y6 (even at 10 μM) eliminates confounding effects in studies of inflammation or glucose metabolism .
- Stability : The replacement of UDPG’s labile hexose group with stable aryl/alkyl chains enhances resistance to enzymatic degradation, prolonging its activity in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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